molecular formula C18H16N6S B2955762 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380185-29-3

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2955762
CAS No.: 2380185-29-3
M. Wt: 348.43
InChI Key: YIDHUCPSUSRFKX-UHFFFAOYSA-N
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Description

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a thiophene moiety at position 6 and a piperazine linker connected to a pyridine-2-carbonitrile group. The carbonitrile group at the pyridine-2 position introduces electron-withdrawing characteristics, which may influence reactivity and binding affinity.

Properties

IUPAC Name

6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHUCPSUSRFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 6-thiophen-2-ylpyridazin-3-ylamine with piperazine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing specific functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interaction with biological targets, such as enzymes or receptors. It can also serve as a probe to investigate cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, where it could be developed into a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile with structurally analogous compounds is presented below, focusing on substituent variations, synthetic routes, and crystallographic data.

Key Observations

Structural Variations: Core Heterocycles: The target compound employs a pyridazine-pyridine scaffold, whereas analogs like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile utilize a pyridine core. Triazine-based derivatives (e.g., ) and thieno-pyrimidines () demonstrate broader heterocyclic diversity . Substituent Positioning: The carbonitrile group’s position (pyridine-2 vs. pyridine-3) significantly alters electronic properties and steric interactions.

Synthetic Routes :

  • Piperazine coupling via nucleophilic substitution is a common strategy across analogs (e.g., brominated intermediates in and ). Triazine derivatives () require sequential substitutions (e.g., chloro → ethoxy → amine), highlighting the influence of reactive leaving groups .

Crystallographic Data :

  • The single-crystal X-ray structure of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile revealed a planar pyridine ring with intramolecular hydrogen bonding between the piperazine N–H and carbonitrile group, stabilizing the conformation . Similar analyses for the target compound are absent in the evidence.

Biological Relevance: Piperazine-containing compounds (e.g., ) are frequently associated with kinase or receptor modulation.

Biological Activity

6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring, a piperazine moiety, and a thiophenyl-pyridazine structure. Its molecular formula is C16H17N5SC_{16}H_{17}N_5S, and it is classified as a heterocyclic compound containing nitrogen and sulfur.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general synthetic route can be outlined:

  • Formation of the Piperazine Derivative : Starting with appropriate piperazine precursors, the thiophene and pyridazine rings are introduced through coupling reactions.
  • Cyclization : Subsequent cyclization reactions facilitate the formation of the desired heterocyclic structures.
  • Purification : High-performance liquid chromatography (HPLC) is often employed for purification to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. It may modulate their activity, leading to effects such as:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular processes, which can be crucial for therapeutic applications.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting neurotransmitter systems.

Case Studies

  • Anticancer Activity : Research has shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit cell proliferation in breast cancer models by inducing apoptosis through the modulation of apoptotic pathways .
  • Neuropharmacological Effects : Studies indicate that related compounds can influence serotonin and dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity by inhibiting viral replication mechanisms, making them potential candidates for further development in antiviral therapies .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptors
AntiviralInhibits viral replication

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